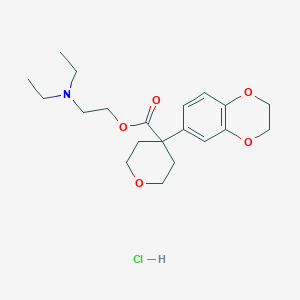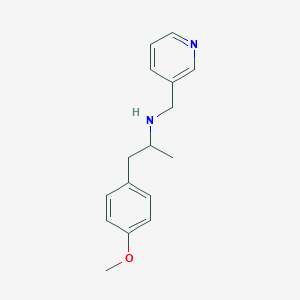![molecular formula C14H14F3N3O B6048476 1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6048476.png)
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, commonly referred to as TTPC, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazole carboxamide compounds and is known for its unique properties that make it a valuable tool in various research applications.
Aplicaciones Científicas De Investigación
TTPC has been used in various scientific research applications due to its unique properties. One of the most common applications is in the field of neuroscience, where it has been used as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation. TTPC has been shown to block the activity of TRPV1, making it a valuable tool in studying pain pathways and developing new pain medications.
TTPC has also been used in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has been particularly effective in inhibiting the growth of breast cancer cells and has shown promise as a potential therapeutic agent for breast cancer.
Mecanismo De Acción
The mechanism of action of TTPC involves its ability to bind to specific receptors or ion channels in cells and modulate their activity. In the case of TRPV1, TTPC binds to the channel and blocks the influx of calcium ions, which are involved in pain sensation. In cancer cells, TTPC induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects
TTPC has been shown to have a range of biochemical and physiological effects, depending on the specific application. In the case of TRPV1 inhibition, TTPC has been shown to reduce pain sensitivity in animal models. In cancer cells, TTPC induces apoptosis and inhibits cell growth, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TTPC in lab experiments is its high selectivity for specific receptors or ion channels. This allows researchers to study specific pathways or cellular functions without affecting other cellular processes. However, one limitation of TTPC is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the use of TTPC in scientific research. One potential application is in the development of new pain medications that target TRPV1. TTPC has shown promise in blocking TRPV1 activity and reducing pain sensitivity, making it a potential candidate for further drug development.
Another future direction is in the development of new cancer therapies. TTPC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for further research into cancer treatments.
Conclusion
In conclusion, TTPC is a valuable tool in scientific research due to its unique properties and ability to selectively modulate cellular activity. Its applications in neuroscience and cancer research have shown promise for the development of new therapies and treatments. Further research into the mechanisms of action and potential applications of TTPC is needed to fully understand its potential in scientific research.
Métodos De Síntesis
The synthesis of TTPC involves a series of chemical reactions that result in the formation of the final product. The most common method of synthesis involves the reaction of 2-trifluoromethylphenylhydrazine with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography or recrystallization to obtain pure TTPC.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-8-12(9(2)20(3)19-8)13(21)18-11-7-5-4-6-10(11)14(15,16)17/h4-7H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDPEUYBIGPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B6048400.png)

![4-(5-chloro-2-methylphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6048418.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyridinyl)acrylamide](/img/structure/B6048427.png)
![methyl 5-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6048450.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6048462.png)

![1-(1-adamantyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B6048468.png)
![N~2~-[(benzylamino)carbonothioyl]leucinamide](/img/structure/B6048484.png)
![7-chloro-1-[(3-hydroxy-1-pyrrolidinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B6048492.png)



![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B6048512.png)